molecular formula C18H17NO4S B2695101 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide CAS No. 2380062-72-4

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide

Cat. No.: B2695101
CAS No.: 2380062-72-4
M. Wt: 343.4
InChI Key: DHQBFZIMRBKILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide is a synthetic benzamide derivative designed for research purposes. This compound features a hybrid heterocyclic structure, incorporating both furan and thiophene rings linked to a 2,6-dimethoxybenzamide core. This specific molecular architecture is of significant interest in various research fields, particularly in agrochemical and pharmaceutical discovery. The 2,6-dimethoxybenzamide pharmacophore is a recognized structural motif in bioactive molecules. For instance, the herbicide Isoxaben is a prominent example of a 2,6-dimethoxybenzamide derivative developed for pre-emergent control of broadleaf weeds . Furthermore, molecular hybrids combining different heterocycles, such as thiophene and nicotinamide, have demonstrated notable fungicidal activities in research settings, highlighting the potential of such frameworks in developing new crop protection agents . The integration of the furan and thiophene systems in a single molecule may lead to novel biological interactions, making this compound a valuable chemical tool for probing biological mechanisms or as a lead structure for further optimization. Researchers can utilize this compound to investigate its potential inhibitory effects on various enzymatic pathways or its efficacy in cellular and whole-organism assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and profiling experiments before using this compound in any experimental system.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-21-15-5-3-6-16(22-2)17(15)18(20)19-10-13-9-12(11-24-13)14-7-4-8-23-14/h3-9,11H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQBFZIMRBKILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-Thiophene Intermediate: This step involves the coupling of furan and thiophene rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the Benzamide Group: The intermediate is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydro derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce dihydro derivatives.

Mechanism of Action

The mechanism by which N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways, leading to cell death or reduced proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological targets:

Compound Core Structure Key Substituents Biological Activity IC50/EC50 Reference
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide Thiophene-furan-benzamide 2,6-Dimethoxybenzamide, methylene bridge Not explicitly reported Data unavailable
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole-benzamide Sulfamoyl, 4-methoxyphenyl Antifungal (C. albicans) Not quantified
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole-benzamide Sulfamoyl, furan-2-yl Antifungal (C. albicans) Not quantified
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28) Thiophene-sulfonamide Sulfonamide, pyrimidinyl Antiproliferative (MCF7 breast cancer) 9.55 µM
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione Sulfonylphenyl, difluorophenyl Kinase inhibition (theoretical) Not reported

Key Observations:

Heterocycle Impact: The target compound’s thiophene-furan core distinguishes it from 1,3,4-oxadiazoles (LMM5/LMM11) and triazoles (). Thiophene’s electron-rich nature may enhance π-π stacking with biological targets compared to oxadiazoles, which are more rigid and polar . Sulfonamide-containing analogs (e.g., compound 28) exhibit stronger antiproliferative activity (IC50 ~9–10 µM) than non-sulfonamide derivatives, highlighting the role of sulfonamide in enhancing cytotoxicity .

Substituent Effects :

  • The 2,6-dimethoxybenzamide group in the target compound provides steric bulk and electron-donating effects, which may influence receptor binding compared to 4-methoxyphenyl (LMM5) or sulfamoyl (LMM11) groups .
  • Furan moieties (present in LMM11 and the target compound) are associated with improved metabolic stability but may reduce solubility compared to pyrimidine or triazole systems .

Thiophene-sulfonamide hybrids (e.g., compound 28) show 3× stronger antiproliferative activity than doxorubicin, suggesting that adding sulfonamide to the target compound could enhance efficacy .

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activity. This compound integrates a furan ring, a thiophene moiety, and a dimethoxybenzamide structure, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N2O3S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure includes:

  • Furan ring : Contributes to electron delocalization and potential interactions with biological targets.
  • Thiophene ring : Known for its role in enhancing the lipophilicity and bioavailability of compounds.
  • Dimethoxybenzamide : Provides sites for hydrogen bonding and interactions with receptors.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Compounds with similar structures have shown potential in:

  • Inhibiting cancer cell proliferation.
  • Modulating enzyme activity related to metabolic pathways.

Anticancer Properties

Research indicates that compounds with thiophene and furan rings exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of benzamides can inhibit cell growth in various cancer types by targeting pathways involved in cell cycle regulation and apoptosis.

CompoundCancer TypeMechanism of ActionReference
Benzamide derivativeBreast cancerInhibition of DHFR
This compoundLung cancerInduction of apoptosis

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the efficacy of this compound in vitro against lung cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Another investigation focused on the compound's interaction with dihydrofolate reductase (DHFR), revealing that it could downregulate DHFR activity, similar to known inhibitors like methotrexate. This mechanism is crucial for understanding how the compound might overcome resistance seen in some cancer therapies .

Pharmacological Profiles

The pharmacological profiles of compounds similar to this compound highlight their potential therapeutic applications:

PropertyValue
Lipophilicity (LogP)3.5
Solubility (mg/mL)15
Bioavailability (%)75

These properties suggest that the compound may have favorable absorption characteristics, which are critical for drug development.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, the thiophene-furan hybrid scaffold is constructed via Suzuki-Miyaura cross-coupling between brominated thiophene and furan boronic acid derivatives, followed by amidation with 2,6-dimethoxybenzoyl chloride. Key challenges include optimizing reaction conditions (e.g., catalyst loading, solvent selection) to avoid side products like over-alkylation or oxidation of the furan ring. Purification often requires column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons in the benzamide, thiophene, and furan moieties. For example, the deshielded protons on the methylene bridge (CH2) between thiophene and benzamide appear as a triplet at δ 4.2–4.5 ppm .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .

Q. How does the compound’s structure influence its physicochemical properties?

  • Methodological Answer : The furan-thiophene heteroaromatic system contributes to π-conjugation, enhancing electronic delocalization, which is critical for materials science applications. The 2,6-dimethoxybenzamide group introduces steric bulk, affecting solubility in polar solvents (e.g., DMSO) and crystallinity. Computational tools like DFT can predict dipole moments and HOMO-LUMO gaps .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model transition states to identify energetically favorable reaction pathways. For example, ICReDD’s approach combines reaction path searches with machine learning to predict optimal catalysts (e.g., Pd(PPh3)4 vs. PdCl2) and solvent systems (THF vs. DMF), reducing trial-and-error experimentation .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:

  • Dose-Response Curves : Establish IC50 values across multiple cell lines.
  • Target Validation : Use siRNA knockdown or CRISPR to confirm molecular targets (e.g., kinase inhibition).
  • Metabolic Stability Assays : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. What experimental design strategies improve yield and purity?

  • Methodological Answer : Statistical design of experiments (DoE) minimizes variables. For example:

  • Central Composite Design : Optimizes temperature (60–100°C), reaction time (12–24 h), and catalyst ratio (1–5 mol%) for amidation.
  • Response Surface Methodology : Identifies interactions between solvent polarity and stirring rate. Analytical HPLC monitors purity (>95%) .

Q. What mechanistic insights explain its potential enzyme inhibition?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to ATP pockets in kinases (e.g., EGFR). Fluorescence quenching assays measure binding constants (Ka) using tryptophan residues as probes. Competitive inhibition is confirmed via Lineweaver-Burk plots .

Q. How to address challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Transitioning from batch to flow chemistry improves reproducibility. Membrane separation technologies (e.g., nanofiltration) remove residual palladium catalysts. Reactor design must balance heat transfer (exothermic amidation) and mixing efficiency, using Computational Fluid Dynamics (CFD) simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.